molecular formula C9H9Br B2451651 trans-1-Bromo-2-phenylcyclopropane CAS No. 32523-77-6

trans-1-Bromo-2-phenylcyclopropane

Cat. No.: B2451651
CAS No.: 32523-77-6
M. Wt: 197.075
InChI Key: IITYLOQJUHFLPM-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Bromo-2-phenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromine atom and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Mechanism of Action

Target of Action

Trans-1-Bromo-2-phenylcyclopropane is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that brominated cyclopropane compounds can undergo elimination reactions . In the case of trans-1-bromo-2-phenylcyclopentane, treatment with ethanolic KOH gives an alkene . This suggests that this compound might also undergo similar reactions, leading to changes in the molecular structure.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including elimination and substitution reactions . These reactions can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions .

Result of Action

Similar compounds are known to cause various cellular changes, including alterations in enzyme activity and cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . For instance, the reduction of similar compounds with a large excess of neat triphenyltin hydride at temperatures as low as 40° gives complete configurational equilibration before reduction can occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Bromo-2-phenylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 2-phenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator . Another method includes the cyclopropanation of styrene derivatives using diazomethane or similar reagents, followed by bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Trans-1-Bromo-2-phenylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trans-1-Bromo-2-phenylcyclopropane is unique due to the presence of both a bromine atom and a phenyl group on the cyclopropane ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[(1S,2R)-2-bromocyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYLOQJUHFLPM-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32523-77-6
Record name rac-[(1R,2S)-2-bromocyclopropyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.